11-[4-(benzyloxy)-3-methoxyphenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-[4-(benzyloxy)-3-methoxyphenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a molecular formula of C33H30N2O3.
Preparation Methods
The synthesis of 11-[4-(benzyloxy)-3-methoxyphenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:
Formation of the benzyl ether: This step involves the reaction of a phenol with benzyl chloride in the presence of a base to form the benzyloxy group.
Methoxylation: Introduction of the methoxy group through methylation of the phenol.
Cyclization: Formation of the dibenzo[b,e][1,4]diazepin core through a cyclization reaction, often involving a condensation reaction between an amine and a carbonyl compound.
Final assembly: Coupling of the intermediate products to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
11-[4-(benzyloxy)-3-methoxyphenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can further enhance the compound’s properties .
Scientific Research Applications
11-[4-(benzyloxy)-3-methoxyphenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with central nervous system receptors.
Material Science: Its unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 11-[4-(benzyloxy)-3-methoxyphenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Compared to other compounds in the dibenzo[b,e][1,4]diazepin family, 11-[4-(benzyloxy)-3-methoxyphenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific functional groups and structural configuration. Similar compounds include:
- 11-[3-(benzyloxy)-4-methoxyphenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 11-[4-(benzyloxy)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 11-[4-(benzyloxy)-3-methoxyphenyl]-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C33H30N2O3 |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
6-(3-methoxy-4-phenylmethoxyphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C33H30N2O3/c1-37-31-20-24(16-17-30(31)38-21-22-10-4-2-5-11-22)33-32-28(34-26-14-8-9-15-27(26)35-33)18-25(19-29(32)36)23-12-6-3-7-13-23/h2-17,20,25,33-35H,18-19,21H2,1H3 |
InChI Key |
XSUGNGIGPDBRCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2)OCC6=CC=CC=C6 |
Origin of Product |
United States |
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